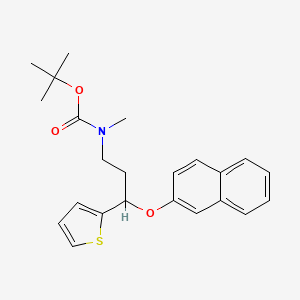
5'-O-Benzoyl-2,3'-anhydrothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is a deuterated derivative of 5’-O-Benzoyl-2,3’-anhydrothymidine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C17H13D3N2O5 and a molecular weight of 331.34 g/mol . The compound is known for its applications in the preparation of labeled anti-HIV pharmaceuticals.
Méthodes De Préparation
The synthesis of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves several steps. One common method includes the reaction of thymidine with benzoyl chloride to form 5’-O-Benzoylthymidine. This intermediate is then treated with a dehydrating agent to form 5’-O-Benzoyl-2,3’-anhydrothymidine. The final step involves the incorporation of deuterium to obtain 5’-O-Benzoyl-2,3’-anhydrothymidine-d3. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 undergoes various chemical reactions, including nucleophilic substitution and azidation. For instance, it reacts with triethylammonium tetrazolide in dimethylformamide (DMF) at 100-120°C, following a second-order kinetic equation . Another reaction involves dimethylammonium azide in DMF-1,4-dioxane at 80-100°C, also following second-order kinetics . Common reagents used in these reactions include triethylammonium tetrazolide and dimethylammonium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the preparation of labeled anti-HIV pharmaceuticals. The compound’s deuterated form allows for precise tracking and analysis in proteomics research . Additionally, it has shown potential antiviral activity against herpes simplex virus types 1 and 2 .
Mécanisme D'action
The mechanism of action of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves its interaction with nucleophiles. In the rate-determining stage of the S_N2 reaction, triethylammonium tetrazolide attacks the C3’ atom of the compound, leading to the loosening of the C3’-O2 anhydro bond . This mechanism is supported by experimental activation parameters, including ΔH ≠ 298 = 80 kJ/mol and ΔS ≠ = -116 J×mol-1×K-1 .
Comparaison Avec Des Composés Similaires
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 can be compared with other similar compounds, such as 5’-O-Benzoyl-2,3’-anhydrothymidine and 5’-O-Benzoyl-2,3’-anhydrothymidine-d2. While these compounds share similar structures and properties, the deuterated form (d3) offers enhanced stability and tracking capabilities in research applications . This uniqueness makes it a valuable tool in biochemical and proteomics studies.
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
331.34 g/mol |
Nom IUPAC |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
Clé InChI |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
SMILES canonique |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


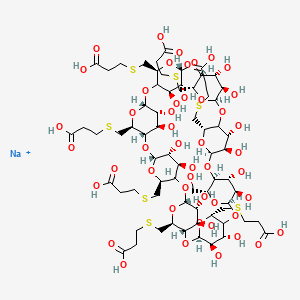
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
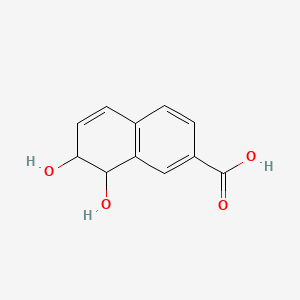
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
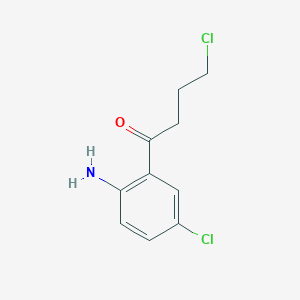
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
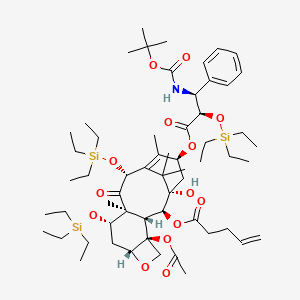

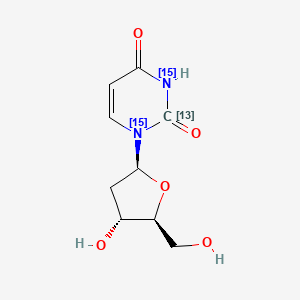
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
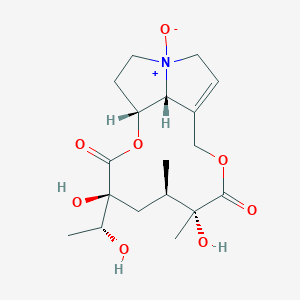
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
